molecular formula C6H13ClMg B6297141 2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether CAS No. 690272-29-8

2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether

Cat. No.: B6297141
CAS No.: 690272-29-8
M. Wt: 144.92 g/mol
InChI Key: ROMZHJDXEONFDS-UHFFFAOYSA-M
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Description

2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether, is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the empirical formula C6H13ClMg and a molecular weight of 144.93 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutylmagnesium chloride solution is typically prepared by reacting 2-ethylbutyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

2-Ethylbutyl chloride+Magnesium2-Ethylbutylmagnesium chloride\text{2-Ethylbutyl chloride} + \text{Magnesium} \rightarrow \text{2-Ethylbutylmagnesium chloride} 2-Ethylbutyl chloride+Magnesium→2-Ethylbutylmagnesium chloride

Industrial Production Methods

In industrial settings, the preparation of 2-ethylbutylmagnesium chloride solution follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity and concentration of the final product are carefully controlled to meet specific requirements for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutylmagnesium chloride solution primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

    Epoxides: Opens epoxide rings to form alcohols.

Major Products Formed

    Alcohols: From reactions with aldehydes, ketones, and epoxides.

    Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

2-Ethylbutylmagnesium chloride solution is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active compounds and intermediates.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-ethylbutylmagnesium chloride solution involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom becomes nucleophilic, allowing it to attack electrophilic centers in various substrates. This nucleophilic addition is the basis for many of its reactions, including the formation of alcohols and carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • Butylmagnesium chloride
  • Octylmagnesium chloride
  • 2-Methyl-2-phenylpropylmagnesium chloride
  • 2,2-Dimethylpropylmagnesium chloride

Comparison

2-Ethylbutylmagnesium chloride solution is unique due to its specific alkyl chain structure, which imparts different reactivity and selectivity compared to other Grignard reagents. For example, butylmagnesium chloride and octylmagnesium chloride have different chain lengths, affecting their steric and electronic properties. The presence of the ethyl group in 2-ethylbutylmagnesium chloride provides a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

magnesium;3-methanidylpentane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMZHJDXEONFDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([CH2-])CC.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690272-29-8
Record name 2-ETHYLBUTYLMAGNESIUM CHLORIDE
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